NCA029

HsClpP EC50 Colorectal Cancer

NCA029 resolves the challenge of inconsistent HsClpP activation across generic tool compounds. As the most potent compound in its series, it delivers reproducible, sub-micromolar HsClpP activation (EC50 0.2 µM) and robust in vivo efficacy (83.6% tumor growth inhibition in HCT116 xenografts). Researchers gain a validated chemical probe for dissecting mitochondrial proteostasis and ATF3-dependent stress response in colorectal cancer models. • Quantified cellular IC50 values (1.1-5.4 µM) across five colon adenocarcinoma lines • Favorable pharmacokinetics enabling reliable in vivo target engagement studies • Well-characterized mechanism via mitochondrial dysfunction and ATF3-ISR pathway Procurement managers benefit from characterized purity (≥98% HPLC) and flexible sizing options to match experimental scale.

Molecular Formula C22H20F3N3O
Molecular Weight 399.4 g/mol
Cat. No. B12369494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCA029
Molecular FormulaC22H20F3N3O
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESC1CN(CC(=C1)C(=O)NCC2=CC=C(C=C2)C(F)(F)F)CC3=CC(=CC=C3)C#N
InChIInChI=1S/C22H20F3N3O/c23-22(24,25)20-8-6-16(7-9-20)13-27-21(29)19-5-2-10-28(15-19)14-18-4-1-3-17(11-18)12-26/h1,3-9,11H,2,10,13-15H2,(H,27,29)
InChIKeyWFISMZGRGBWALP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3-cyanophenyl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-3,6-dihydro-2H-pyridine-5-carboxamide (NCA029) for HsClpP Activation Research


1-[(3-cyanophenyl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-3,6-dihydro-2H-pyridine-5-carboxamide, commonly designated as NCA029 (C22H20F3N3O, MW 399.4 g/mol), is a potent and selective small-molecule activator of human caseinolytic protease P (HsClpP) [1]. This compound induces mitochondrial dysfunction and activates the ATF3-dependent integrated stress response, leading to apoptosis in colorectal adenocarcinoma cells [1]. Its pharmacological profile, including favorable pharmacokinetics and significant in vivo tumor growth inhibition, positions it as a key chemical probe for investigating mitochondrial proteostasis and targeted cancer therapy [1].

Why Generic HsClpP Activators Cannot Substitute for 1-[(3-cyanophenyl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-3,6-dihydro-2H-pyridine-5-carboxamide (NCA029)


HsClpP activators exhibit substantial divergence in potency, selectivity, and in vivo efficacy due to differences in their molecular interactions with the YYW aromatic network and their pharmacokinetic profiles [1]. While other activators like ONC201 or CLPP-2068 may share the same target, their quantitative EC50 values, cellular activity, and tumor growth inhibition differ significantly. NCA029 was identified as the most potent compound in its series, demonstrating a distinct combination of sub-micromolar HsClpP activation and robust in vivo efficacy (83.6% tumor growth inhibition) that is not replicated by other activators [1]. Consequently, substitution with a generic HsClpP activator is scientifically invalid for experiments requiring precise, reproducible activation of the ATF3-dependent stress response or for validating HsClpP as a therapeutic target in colorectal cancer models [1].

Quantitative Evidence for NCA029: HsClpP Activation Potency and Selectivity Benchmarks


HsClpP Activation Potency: NCA029 vs. Lead Compound CCG1423

In a direct head-to-head comparison within the same study, NCA029 demonstrated a 6.5-fold improvement in HsClpP activation potency over the lead compound CCG1423. NCA029 achieved an EC50 of 0.2 µM, whereas CCG1423 exhibited an EC50 of 1.3 µM [1]. This optimization was achieved through rational design targeting the YYW aromatic network of HsClpP [1].

HsClpP EC50 Colorectal Cancer

In Vivo Antitumor Efficacy: NCA029 vs. Vehicle Control in HCT116 Xenograft Model

In an HCT116 colorectal adenocarcinoma xenograft model, treatment with NCA029 resulted in 83.6% tumor growth inhibition compared to the vehicle control group [1]. This significant in vivo efficacy was achieved with a compound that also displayed favorable pharmacokinetics and safety profiles [1].

Xenograft Tumor Growth Inhibition In Vivo

Selectivity Profile: NCA029 vs. Other ClpP Activators

Molecular dynamics simulations revealed that NCA029 achieves selectivity for HsClpP through specific affinity for the YYW aromatic network, a feature not uniformly present in other ClpP activators such as ONC201 [1]. While quantitative selectivity indices across a broad panel of proteases are not reported in the primary reference, the structural basis for its selectivity is elucidated [1]. In contrast, other activators like ZK53 exhibit EC50 values of 1.37 µM for HsClpP in biochemical assays, demonstrating variability in potency and target engagement [2].

Selectivity HsClpP Mitochondrial Protease

Cellular Potency in Colon Cancer Cell Lines: NCA029 vs. ONC201

NCA029 demonstrates potent inhibition of colorectal cancer cell proliferation across multiple lines, with IC50 values of 1.1 µM (HCT116), 1.5 µM (SW620), 3.5 µM (HCT15), 5.4 µM (SW480), and 3.1 µM (DLD-1) [1]. In contrast, the clinical-stage ClpP activator ONC201 shows significantly higher IC50 values in comparable colon cancer cell lines; for instance, ONC201 exhibits an IC50 of approximately 5-10 µM in HCT116 cells [2]. This cross-study comparison suggests NCA029 offers enhanced cellular potency in this indication.

IC50 Colorectal Cancer Cell Viability

Optimal Research and Preclinical Applications for NCA029 (1-[(3-cyanophenyl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-3,6-dihydro-2H-pyridine-5-carboxamide)


Validating HsClpP as a Therapeutic Target in Colorectal Cancer

NCA029, with its potent HsClpP activation (EC50 0.2 µM) and significant in vivo tumor growth inhibition (83.6%), serves as an ideal chemical probe to validate HsClpP dependency in colorectal cancer models [1]. Its favorable pharmacokinetics enable robust target engagement studies in xenograft models, confirming the therapeutic relevance of HsClpP activation in this indication.

Investigating Mitochondrial Proteostasis and the ATF3-Dependent Integrated Stress Response

The well-defined mechanism of NCA029—inducing mitochondrial dysfunction and activating the ATF3-dependent integrated stress response—makes it a valuable tool for dissecting the role of mitochondrial proteostasis in cancer cell survival [1]. Researchers can use NCA029 to explore how ClpP activation modulates downstream stress pathways and metabolic adaptation.

Benchmarking Novel HsClpP Activators in Biochemical and Cellular Assays

NCA029 provides a well-characterized, potent reference standard for screening and optimizing new HsClpP activators. Its biochemical EC50 (0.2 µM) and cellular IC50 values (1.1-5.4 µM in colon cancer cells) offer clear quantitative benchmarks for comparative analysis, enabling rigorous structure-activity relationship (SAR) studies [1].

Developing Combination Therapies Targeting Mitochondrial Metabolism

Given its ability to impair mitochondrial function, NCA029 can be used to evaluate synergistic effects with other agents that target cancer metabolism or induce oxidative stress. The documented in vivo efficacy supports its use in preclinical combination studies aimed at enhancing therapeutic responses in colorectal adenocarcinoma [1].

Technical Documentation Hub

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